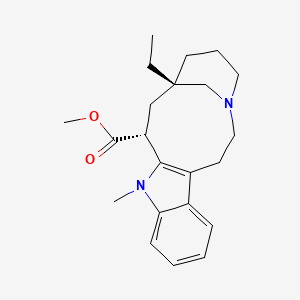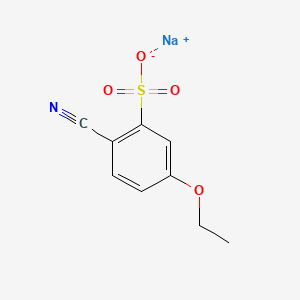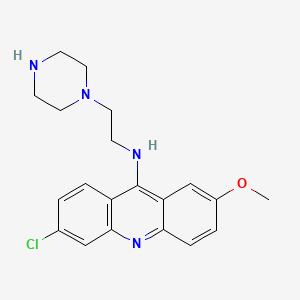
9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)-: is a chemical compound known for its unique structure and properties It is a derivative of acridine, a class of compounds known for their fluorescent properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)- typically involves multiple steps, starting from acridine derivatives. The process includes chlorination, methoxylation, and subsequent amination with piperazine derivatives. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the acridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized acridine compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a fluorescent probe for studying molecular interactions and dynamics. Its ability to intercalate into DNA makes it valuable for investigating nucleic acid structures and functions.
Biology: In biological research, it serves as a tool for studying cellular processes, including DNA replication and repair. Its fluorescent properties enable visualization of cellular components and tracking of molecular events.
Medicine: In medicine, this compound has potential applications in cancer research. Its ability to intercalate into DNA and induce apoptosis in cancer cells makes it a candidate for developing new anticancer therapies.
Industry: In the industrial sector, it is used in the development of fluorescent dyes and sensors. Its stability and fluorescence make it suitable for various applications, including quality control and environmental monitoring.
Mechanism of Action
The mechanism of action of 9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)- involves its ability to intercalate into DNA. This intercalation disrupts the normal structure and function of DNA, leading to inhibition of DNA replication and transcription. The compound can also induce apoptosis in cancer cells by activating specific molecular pathways, including the PI3K/Akt pathway .
Comparison with Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Known for its use as a fluorescent probe and DNA intercalator.
6-Chloro-2-ethoxyacridin-9-amine: Another derivative with similar fluorescent properties.
9-Acridinamine, 6-chloro-N-(2-ethoxyphenyl)-2-methoxy-: Used in similar applications but with different substituents affecting its properties.
Uniqueness: The uniqueness of 9-Acridinamine, 6-chloro-2-methoxy-N-(2-(1-piperazinyl)ethyl)- lies in its specific substituents, which enhance its ability to intercalate into DNA and its potential therapeutic applications. The presence of the piperazine moiety may also contribute to its unique biological activity and specificity.
Properties
CAS No. |
86863-23-2 |
|---|---|
Molecular Formula |
C20H23ClN4O |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
6-chloro-2-methoxy-N-(2-piperazin-1-ylethyl)acridin-9-amine |
InChI |
InChI=1S/C20H23ClN4O/c1-26-15-3-5-18-17(13-15)20(16-4-2-14(21)12-19(16)24-18)23-8-11-25-9-6-22-7-10-25/h2-5,12-13,22H,6-11H2,1H3,(H,23,24) |
InChI Key |
UQRORLSMRFANID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCN4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


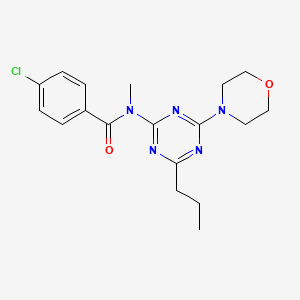

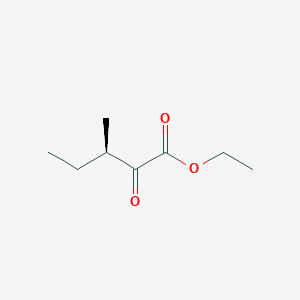

![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)
![N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide](/img/structure/B12725334.png)

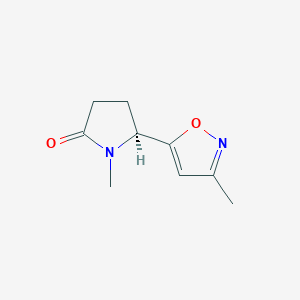

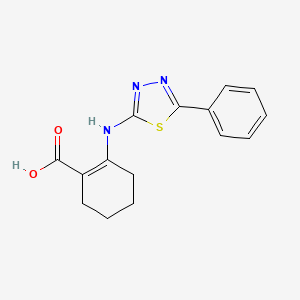
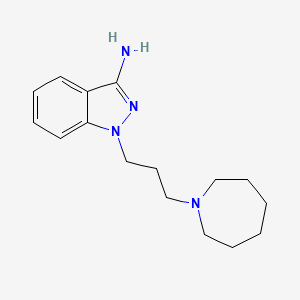
![Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)-](/img/structure/B12725372.png)
